molecular formula C12H16N2 B14633850 Piperidine, 1-(iminophenylmethyl)- CAS No. 55661-47-7

Piperidine, 1-(iminophenylmethyl)-

Katalognummer: B14633850
CAS-Nummer: 55661-47-7
Molekulargewicht: 188.27 g/mol
InChI-Schlüssel: SXLQOPCLRPCURO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1-(piperidin-1-yl)methanimine is an organic compound with the molecular formula C₁₂H₁₆N₂. It is a derivative of methanimine, where the hydrogen atom is replaced by a phenyl group and a piperidinyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Phenyl-1-(piperidin-1-yl)methanimine can be synthesized through the condensation reaction between aniline and piperidine. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the imine bond .

Industrial Production Methods

In industrial settings, the synthesis of 1-phenyl-1-(piperidin-1-yl)methanimine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-1-(piperidin-1-yl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1-(piperidin-1-yl)methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-phenyl-1-(piperidin-1-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Phenyl-1-(pyrrolidin-1-yl)methanimine
  • 1-Phenyl-1-(morpholin-1-yl)methanimine
  • 1-Phenyl-1-(piperazin-1-yl)methanimine

Uniqueness

1-Phenyl-1-(piperidin-1-yl)methanimine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidinyl group enhances its stability and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

55661-47-7

Molekularformel

C12H16N2

Molekulargewicht

188.27 g/mol

IUPAC-Name

phenyl(piperidin-1-yl)methanimine

InChI

InChI=1S/C12H16N2/c13-12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI-Schlüssel

SXLQOPCLRPCURO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.